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molecular formula C13H18Si B8276873 ((3-Ethylphenyl)ethynyl)trimethylsilane

((3-Ethylphenyl)ethynyl)trimethylsilane

Cat. No. B8276873
M. Wt: 202.37 g/mol
InChI Key: FHFKOIGIYGFZNC-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

In a 100 mL round-bottomed flask was placed ((3-ethylphenyl)ethynyl)trimethylsilane (3.17 g, 15.66 mmol) and MeOH (31.3 ml) was added to give a yellow solution. Potassium carbonate (21.65 g, 157 mmol) was added and reaction stirred at 25° C. for 1 h. The reaction was partitioned between water (200 mL) and hexanes (200 mL). The organic was washed with water (100 mL) and brine (100 mL). The organic was dried over Na2SO4. The solvent was removed providing 1-ethyl-3-ethynylbenzene (2.24 g, 17.21 mmol, 110% yield) as a dark brown oil that was used as is without further purification.
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 mL
Type
solvent
Reaction Step One
Quantity
21.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([C:9]#[C:10][Si](C)(C)C)[CH:6]=[CH:7][CH:8]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[CH:2])[CH:4]=1)[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)C#C[Si](C)(C)C
Name
Quantity
31.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL round-bottomed flask was placed
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water (200 mL) and hexanes (200 mL)
WASH
Type
WASH
Details
The organic was washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC(=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.21 mmol
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 109.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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